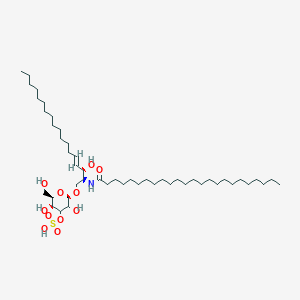
6-Bromo-2,2,3,3-tetrafluorobenzodioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane is an organic compound with the CAS Number: 141872-90-4 . It has a molecular weight of 287.01 g/mol . The IUPAC name for this compound is 6-bromo-2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxine . It is typically stored at ambient temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for 6-Bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane is1S/C8H3BrF4O2/c9-4-1-2-5-6(3-4)15-8(12,13)7(10,11)14-5/h1-3H . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
6-Bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane is a liquid at room temperature . It has a molecular weight of 287.01 g/mol .Wissenschaftliche Forschungsanwendungen
1. Synthesis of New Heterocycles as Potential Antiproliferative Agents
- Summary of Application: This compound has been used in the synthesis of new heterocycles, which have shown potential as antiproliferative agents. These heterocycles include pyrazolo [1,5- a ]pyrimidine, tetrazolo [1,5- a ]pyrimidine, 1,3,4-thiadiazoles, and thiazoles .
- Methods of Application: The compound was used as a starting material in the synthesis of these heterocycles. The specific synthetic procedures would depend on the particular heterocycle being synthesized .
- Results or Outcomes: Some of the synthesized compounds showed promising antitumor activity against a liver carcinoma cancer cell line (HEPG2-1). For example, pyrazolo [1,5- a ]pyrimidine 7c, thiazole 23g and 1,3,4-thiadiazole 18a showed IC50 values of 2.70 ± 0.28, 3.50 ± 0.23 and 4.90 ± 0.69 µM, respectively .
2. Development of New Materials
- Summary of Application: Research has investigated the use of this compound in the development of new materials with specific properties, such as organic light-emitting diodes (OLEDs).
- Methods of Application: The compound would be used as a building block in the synthesis of these materials. The specific synthetic procedures would depend on the particular material being synthesized.
- Results or Outcomes: The outcomes of this research are not specified in the source.
3. Extractive Spectrophotometric Detection of Tin (II)
- Summary of Application: An extractive spectrophotometric approach has been devised for the determination of tin (II) traces. This involves the formation of a yellow-colored complex after the binding of a compound similar to “6-Bromo-2,2,3,3-tetrafluorobenzodioxane” and tin (II) in a 1:2 stoichiometry in a slightly acidic medium (HCl) .
- Methods of Application: The method involves the formation of a complex between the compound and tin (II), which shows absorbance at 434 nm .
- Results or Outcomes: The outcomes of spectral investigation for complexation showed a Beer’s range of 0–1.3 μg Sn mL −1, molar absorptivity, specific absorptivity and Sandell’s complex sensitivity are 9.291×10 4 L mol −1 cm −1, 0.490 mL g −1 cm −1 and 0.002040 μg cm −2 at 434 nm .
4. Fire Extinguishing Agent
- Summary of Application: A compound similar to “6-Bromo-2,2,3,3-tetrafluorobenzodioxane”, known as 2-bromo-3,3,3-trifluoropropene (2-BTP), is finding application as a fire extinguishing agent in confined spaces .
- Methods of Application: The specific methods of application would depend on the particular fire safety system being used .
- Results or Outcomes: The outcomes of this research are not specified in the source .
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Eigenschaften
IUPAC Name |
6-bromo-2,2,3,3-tetrafluoro-1,4-benzodioxine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4O2/c9-4-1-2-5-6(3-4)15-8(12,13)7(10,11)14-5/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBZNZNRSMRQDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC(C(O2)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380212 |
Source


|
| Record name | 6-Bromo-2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,2,3,3-tetrafluorobenzodioxane | |
CAS RN |
141872-90-4 |
Source


|
| Record name | 6-Bromo-2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3,7-Dimethylbenzo[d]isoxazol-6-ol](/img/structure/B116142.png)





